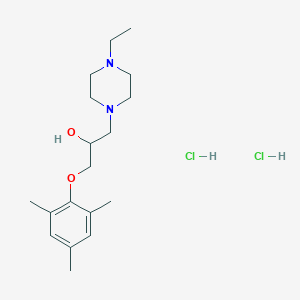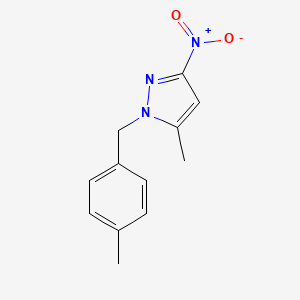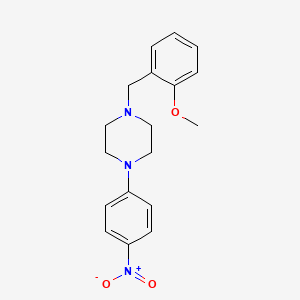
sodium 2-(isonicotinoylamino)benzenecarbohydroximate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(isonicotinoylamino)benzenecarbohydroximate, also known as SIBCH, is a chemical compound that has gained attention for its potential applications in scientific research. It is a chelating agent, meaning that it can bind to metal ions and remove them from solutions. This property makes it useful in a variety of fields, including biochemistry, pharmacology, and environmental science. In
Applications De Recherche Scientifique
Sodium 2-(isonicotinoylamino)benzenecarbohydroximate has been used in a variety of scientific research applications. One of its main uses is as a chelating agent to remove metal ions from solutions. This property makes it useful in environmental science, where it can be used to remove heavy metals from contaminated water. sodium 2-(isonicotinoylamino)benzenecarbohydroximate has also been used in biochemistry and pharmacology to study the effects of metal ions on biological systems. For example, it has been used to study the role of copper ions in Alzheimer's disease and the role of iron ions in cancer.
Mécanisme D'action
Sodium 2-(isonicotinoylamino)benzenecarbohydroximate binds to metal ions through its hydroxamate and carboxylate groups, which form strong complexes with the metal ions. The complexation process involves the displacement of water molecules from the metal ion coordination sphere, which is followed by the formation of a stable chelate complex. The chelate complex can then be removed from the solution, along with the metal ion, by filtration or other separation methods.
Biochemical and Physiological Effects
sodium 2-(isonicotinoylamino)benzenecarbohydroximate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their activity. sodium 2-(isonicotinoylamino)benzenecarbohydroximate has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions that can generate reactive oxygen species. In animal studies, sodium 2-(isonicotinoylamino)benzenecarbohydroximate has been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-(isonicotinoylamino)benzenecarbohydroximate has several advantages for lab experiments. It is a relatively inexpensive chelating agent that is readily available. It has a high affinity for metal ions, which makes it useful for removing trace amounts of metal ions from solutions. It is also relatively stable and can be stored for long periods of time without degradation. However, sodium 2-(isonicotinoylamino)benzenecarbohydroximate has some limitations. It has a relatively low selectivity for metal ions, which means that it can bind to a wide range of metal ions, including essential ones. This can make it difficult to use in biological systems, where the removal of essential metal ions can have detrimental effects.
Orientations Futures
There are several future directions for the use of sodium 2-(isonicotinoylamino)benzenecarbohydroximate in scientific research. One area of interest is the development of new chelating agents that have higher selectivity for specific metal ions. This could enable the removal of specific metal ions from biological systems without affecting essential ones. Another area of interest is the development of new applications for sodium 2-(isonicotinoylamino)benzenecarbohydroximate, such as in the treatment of metal ion-related diseases. Finally, there is a need for further research into the mechanisms underlying the biochemical and physiological effects of sodium 2-(isonicotinoylamino)benzenecarbohydroximate, which could lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
Sodium 2-(isonicotinoylamino)benzenecarbohydroximate can be synthesized through a multistep process that involves several reactions. The first step is the synthesis of isonicotinoyl chloride, which is then reacted with 2-aminobenzoic acid to form the intermediate product, 2-(isonicotinoylamino)benzoic acid. This intermediate is then reacted with sodium hydroxide to form the final product, sodium 2-(isonicotinoylamino)benzenecarbohydroximate. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Propriétés
IUPAC Name |
sodium;(1E)-N-hydroxy-2-(pyridine-4-carbonylamino)benzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3.Na/c17-12(9-5-7-14-8-6-9)15-11-4-2-1-3-10(11)13(18)16-19;/h1-8,19H,(H,15,17)(H,16,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMQVXWCNAVBQX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)[O-])NC(=O)C2=CC=NC=C2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/[O-])NC(=O)C2=CC=NC=C2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N3NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(isonicotinoylamino)benzenecarbohydroximate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)

![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)



![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)


![butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)